3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile is an organic compound with the molecular formula C12H7FN4O3 This compound is characterized by the presence of a pyrazine ring substituted with a fluorine atom, a methyl group, a nitro group, and a phenoxy group
Preparation Methods
The synthesis of 3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile typically involves multiple steps, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 2-fluoro-5-methyl-4-nitrophenol with pyrazine-2-carbonitrile under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .
Comparison with Similar Compounds
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
3-(2-Fluoro-4-nitrophenoxy)pyrazine-2-carbonitrile: Lacks the methyl group, which may affect its reactivity and applications.
3-(2-Fluoro-5-methylphenoxy)pyrazine-2-carbonitrile: Lacks the nitro group, which can influence its chemical properties and biological activity.
3-(2-Fluoro-5-methyl-4-nitrophenoxy)pyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrazine ring, which can alter its chemical behavior and applications.
Properties
Molecular Formula |
C12H7FN4O3 |
---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
3-(2-fluoro-5-methyl-4-nitrophenoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H7FN4O3/c1-7-4-11(8(13)5-10(7)17(18)19)20-12-9(6-14)15-2-3-16-12/h2-5H,1H3 |
InChI Key |
FQLLZUYKRUQZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)OC2=NC=CN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.